Methyl 4-methoxyphenethylcarbamate

Übersicht

Beschreibung

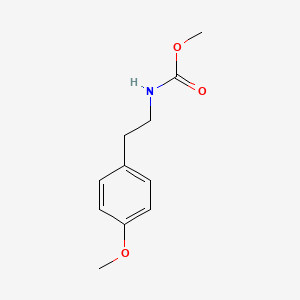

Methyl 4-methoxyphenethylcarbamate is an organic compound with the molecular formula C11H15NO3 It is a derivative of carbamate, characterized by the presence of a methoxy group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-methoxyphenethylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenethylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-methoxyphenethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Methyl 4-methoxyphenethylcarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other carbamate derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of methyl 4-methoxyphenethylcarbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- Methyl N-(4-methoxyphenyl)carbamate

- Methocarbamol

- Carbendazim

Comparison: Methyl 4-methoxyphenethylcarbamate is unique due to its specific structure, which includes a methoxy group on the phenyl ring and a carbamate group. This structural feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties .

Biologische Aktivität

Methyl 4-methoxyphenethylcarbamate is a compound of interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of carbamate compounds, characterized by the presence of a carbamate functional group attached to a phenethyl moiety with a methoxy substitution. The general structure can be represented as follows:

Antitumor Properties

Research has demonstrated that this compound exhibits significant antitumor activity. In a study evaluating various carbamate derivatives against the NCI-60 cancer cell line panel, it was found that derivatives with similar structures showed varying degrees of growth inhibition. Specifically, the 4-methoxyphenethyl analog exhibited moderate activity with GI50 values ranging from 1.25 to 1.99 μM across different cancer cell lines, indicating its potential as an anticancer agent .

| Compound Type | Average GI50 (μM) | Active Against (%) |

|---|---|---|

| This compound | 4.4 | 29% |

| Other carbamate analogs | <2 | 71% |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. A study highlighted that certain aromatic carbamates, including derivatives like the 4-methoxy variant, retained significant protective activity in neuronal cell viability assays. The compound demonstrated cell viability rates above 80% under oxidative stress conditions, suggesting its potential in treating neurodegenerative diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell signaling pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival, such as matrix metalloproteinases (MMPs) and ADAMTS family members, which are known to degrade extracellular matrix components and facilitate tumor invasion .

- Cytotoxicity Induction : In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Case Studies

- In Vitro Anticancer Study : A series of experiments were conducted on several human cancer cell lines including MCF-7 (breast cancer) and CCRF (leukemia). The results indicated that this compound led to significant reductions in cell viability at concentrations above 1 μM, with a notable dose-response relationship observed.

- Neuroprotection in Animal Models : In preclinical models of neurodegeneration, administration of this compound resulted in improved behavioral outcomes and reduced neuronal loss compared to control groups. This suggests a protective effect against oxidative stress-induced damage .

Eigenschaften

IUPAC Name |

methyl N-[2-(4-methoxyphenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-10-5-3-9(4-6-10)7-8-12-11(13)15-2/h3-6H,7-8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOJEOGCVATVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408332 | |

| Record name | methyl 4-methoxyphenethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91247-71-1 | |

| Record name | methyl 4-methoxyphenethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.